REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[C:4]([NH2:9])[CH:3]=1.Br[CH2:11][C:12](=O)[C:13]([O:15][CH2:16][CH3:17])=[O:14]>CN1CCCC1=O>[Br:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:6][CH:7]=1)[N:8]=[C:12]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH:11]=[N:9]2
|
Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)N)N
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC(C(=O)OCC)=O
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
the reaction mixture was partitioned between water and diethyl ether
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
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EXTRACTION
|
Details
|
the aqueous phase was extracted with diethyl ether twice more
|
Type
|
WASH
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Details
|
washed twice with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to give an oil
|
Type
|
CUSTOM
|
Details
|
The crude product was partially purified by flash chromatography over silica with dichloromethane
|
Type
|
CUSTOM
|
Details
|
to give a tan solid
|
Type
|
CUSTOM
|
Details
|
The impure product was purified on a Chiralpak AS-H column with 95% carbon dioxide at 140 bar at 35° C.
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2N=CC(=NC2=CC1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.614 g | |
YIELD: PERCENTYIELD | 13% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |